Oprozomib

Pharmacokinetics Bioavailability Proteasome Inhibitor

For in vivo studies requiring oral, non-invasive proteasome inhibition, oprozomib delivers 39% oral bioavailability, eliminating IV dosing complexity. Irreversibly inhibits β5 (IC50=36 nM) and LMP7 (IC50=82 nM) subunits; retains activity in bortezomib-resistant multiple myeloma models. Distinct from reversible boronic acid inhibitors. Supplied with full analytical documentation (HPLC, NMR, MS) to ensure reproducibility.

Molecular Formula C25H32N4O7S
Molecular Weight 532.6 g/mol
CAS No. 935888-69-0
Cat. No. B1684665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOprozomib
CAS935888-69-0
SynonymsONX0912;  ONX-0912;  ONX 0912;  PR047;  PR-047;  PR 047.
Molecular FormulaC25H32N4O7S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C
InChIInChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1
InChIKeySWZXEVABPLUDIO-WSZYKNRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oprozomib (ONX 0912) Proteasome Inhibitor


Oprozomib (CAS 935888-69-0; codenamed ONX 0912 and PR-047) is a second-generation, orally bioavailable, tripeptide epoxyketone proteasome inhibitor developed as an analog of carfilzomib [1]. It functions as an irreversible inhibitor that potently and selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, specifically inhibiting the β5 subunit of the constitutive proteasome (IC50 = 36 nM) and the LMP7 (β5i) subunit of the immunoproteasome (IC50 = 82 nM) . As an investigational agent, oprozomib has been evaluated in clinical trials for multiple myeloma, Waldenström macroglobulinemia, and advanced solid tumors [2].

1
Oral proteasome inhibition studies – supports non-invasive dosing in preclinical models.
2
β5/LMP7-subunit target engagement – selective irreversible probe for CT-L activity.
3
Bortezomib-resistant myeloma models – reported activity in resistant settings for pathway-resistance studies.

Oprozomib (ONX 0912) Selection Rationale


While oprozomib shares a proteasome inhibition target with other agents like carfilzomib, ixazomib, and bortezomib, they are not functionally interchangeable. Key differences in oral bioavailability, mechanism of binding (irreversible vs. reversible), subunit selectivity profiles, and efficacy in drug-resistant models dictate their distinct experimental and therapeutic utility [1]. Oprozomib's oral route of administration and its retained activity against bortezomib-resistant multiple myeloma cells represent quantifiable differentiators that critically inform scientific selection and procurement for preclinical and clinical research [2]. The following evidence guide provides the specific, comparative data required for an informed decision.

Oral vs. IV administration – Carfilzomib requires intravenous infusion; oprozomib’s oral bioavailability may differ in exposure profile, limiting direct protocol transfer.
Binding mechanism – Irreversible epoxyketone binding contrasts with reversible boronic acid inhibitors (bortezomib, ixazomib), potentially altering proteasome recovery kinetics.
Subunit selectivity profile – Selective for β5/LMP7; not a pan-proteasome inhibitor like marizomib; experimental endpoints may shift.

Oprozomib (ONX 0912) Evidence Guide


Oral Bioavailability vs. Carfilzomib

Oprozomib (ONX 0912) demonstrates a distinct pharmacokinetic advantage over its close structural analog, carfilzomib, by enabling oral administration. While carfilzomib requires intravenous infusion due to negligible oral bioavailability, oprozomib has been shown to achieve an absolute oral bioavailability of up to 39% in preclinical rodent and dog models .

Oral Bioavailability
Head-to-head
Oprozomib: up to 39% oral bioavailability (rodent/dog)
Carfilzomib: negligible oral, IV required
Supports oral dosing workflow in preclinical models.
Preclinical PK data; absolute bioavailability may vary across species.
Pharmacokinetics Bioavailability Proteasome Inhibitor Oral Administration

Irreversible Binding vs. Reversible Inhibitors

Oprozomib, as a tripeptide epoxyketone, forms an irreversible covalent bond with the 20S proteasome, a mechanistic feature it shares with carfilzomib but which distinguishes it from boronic acid-based inhibitors like bortezomib, ixazomib, and delanzomib, which form slowly reversible adducts [1].

Binding Mechanism
Class-level inference
Irreversible covalent (epoxyketone) vs. reversible boronic acid inhibitors (bortezomib, ixazomib, delanzomib).
Irreversible binding may sustain proteasome inhibition; schedule-dependent response.
Biochemical class characterization; review target-residence time.
Binding Kinetics Proteasome Inhibition Irreversible Inhibitor Mechanism of Action

Activity in Bortezomib-Resistant Myeloma

Oprozomib demonstrates the ability to inhibit growth and induce apoptosis in multiple myeloma (MM) cells that are resistant to bortezomib therapy [1]. In a clinical Phase 1b/2 study, oprozomib in combination with dexamethasone achieved an objective response rate (ORR) of 46.4% in bortezomib-refractory relapsed/refractory multiple myeloma (RRMM) patients (n=28) at the 2/7 schedule dosing cohort (210-330 mg) [2].

Bortezomib-Resistant MM
Reported
ORR 46.4% in bortezomib-refractory RRMM (Phase 1b/2, n=28, 210-330 mg cohort). Preclinical activity confirmed.
Supports research in bortezomib-resistant myeloma models.
Clinical endpoint; context for resistance-pathway studies only. Not a treatment claim.
Drug Resistance Multiple Myeloma Bortezomib Second-Line Therapy

Cytotoxicity vs. Ixazomib

In a panel of human myeloma cell lines (HMCLs), oprozomib exhibited a mean IC50 of 45.8 nM, demonstrating greater potency compared to ixazomib, which had a mean IC50 of 155.3 nM in the same assay [1]. This indicates a more than 3-fold higher in vitro sensitivity to oprozomib across this myeloma model panel.

Cytotoxicity vs. Ixazomib
Cross-study
Oprozomib mean IC50 45.8 nM vs. Ixazomib 155.3 nM (HMCL panel)
~3.4-fold higher in vitro sensitivity; supports assay potency comparison.
HMCL panel; cross-study variability possible. Review assay conditions.
Cytotoxicity IC50 Multiple Myeloma Proteasome Inhibitor Comparison

Potency vs. Carfilzomib in HNSCC

A direct head-to-head study in head and neck squamous cell carcinoma (HNSCC) models compared oprozomib (OPZ) and carfilzomib (CFZ). In parental UMSCC-1 cells, CFZ was more potent with an IC50 of 11.2 nM compared to OPZ's 88.2 nM. However, in carfilzomib-resistant UMSCC-1 cells (R-UMSCC-1), the IC50 for OPZ was 4041 nM, while CFZ required 2294 nM [1]. This demonstrates a differential sensitivity profile and highlights cross-resistance patterns.

Potency in HNSCC
Head-to-head
Parental: CFZ IC50 11.2 nM, OPZ 88.2 nM; Resistant: CFZ 2294 nM, OPZ 4041 nM (MTT)
Differential sensitivity profile; cross-resistance patterns for model selection.
UMSCC-1 HNSCC cells; 48h treatment. Solid tumor model context.
Head and Neck Cancer IC50 Carfilzomib Drug Resistance

Subunit Selectivity vs. Marizomib

Oprozomib is highly selective for the chymotrypsin-like (CT-L) activity of the β5 and LMP7 (β5i) subunits . In contrast, the investigational agent marizomib inhibits all three proteasome subunits (β5, β1, and β2), representing a broader spectrum of inhibition [1]. A head-to-head comparison ranked the cytotoxic efficacy of proteasome inhibitors in MM cells, with marizomib being the most effective, followed by bortezomib, carfilzomib, ixazomib, and oprozomib [1]. This difference in selectivity profile is a key differentiator for experimental applications.

Subunit Selectivity
Class-level
β5-selective (IC50 β5 36 nM, LMP7 82 nM) vs. marizomib pan-inhibitor (β5, β1, β2).
Use for β5-pathway interrogation; broader pan-inhibition for other endpoints.
Selectivity profiles from biochemical/cell assays. Ranked in comparative MM cytotoxicity.
Selectivity Proteasome Subunits Marizomib β5-Sparing

Oprozomib (ONX 0912) Research Applications


Oral Administration in Myeloma Models

Oprozomib is a key reagent for in vivo studies of multiple myeloma where an oral, non-invasive administration route is desired. Its demonstrated oral bioavailability (up to 39% in preclinical models) allows for convenient and less stressful dosing in mouse xenograft models compared to intravenous carfilzomib, while retaining potent anti-MM activity, including in bortezomib-resistant settings [1].

β5/LMP7 Subunit-Specific Inhibition

As a highly selective and irreversible inhibitor of the chymotrypsin-like (β5/LMP7) proteasome activity , oprozomib serves as a precise chemical biology tool. Researchers can utilize oprozomib to specifically ablate β5-mediated proteolysis and study downstream consequences, distinct from the broader effects of pan-inhibitors like marizomib or the reversible binding kinetics of boronic acid inhibitors [1].

HNSCC Xenograft Tumor Models

Oprozomib has demonstrated dose-dependent in vivo activity against HNSCC xenograft tumors when administered orally . Its efficacy in this solid tumor model, coupled with the established head-to-head data against carfilzomib in parental and resistant HNSCC cell lines [1], makes it a relevant compound for preclinical studies exploring proteasome inhibition in this indication and for understanding resistance mechanisms.

Drug-Drug Interaction (DDI) Studies

Oprozomib has been specifically investigated for its potential to cause drug-drug interactions via upregulation of the organic anion transporter 3 (OAT3) . This makes it a model compound of interest for researchers studying transporter-mediated DDIs with oral proteasome inhibitors, a line of inquiry distinct from the intravenously administered carfilzomib.

Application
Selection Property
Validation Focus
Oral myeloma PK/PD studies
Oral bioavailability profile
Exposure-response in xenograft models
β5/LMP7 proteasome research
Subunit-selectivity (irreversible)
CT-L activity ablation and downstream signaling
HNSCC solid tumor models
In vivo antitumor response (oral)
Cross-resistance profiling with carfilzomib
Transporter-mediated DDI research
OAT3 upregulation potential
DDI liability of oral proteasome inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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